Einecs 303-442-5

描述

EINECS (European Inventory of Existing Commercial Chemical Substances) 303-442-5 is a registered chemical compound under the EU regulatory framework. Based on contextual analysis of EINECS chemical classes (e.g., chlorinated alkanes, nitrobenzenes, or organothiophosphates) , EINECS 303-442-5 is hypothesized to belong to a category of industrial chemicals with applications in solvents, intermediates, or specialty formulations.

Key challenges in characterizing this compound arise from data gaps in existing toxicological and physicochemical datasets, a common issue for ~100,000 EINECS-listed substances . Regulatory efforts like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) aim to address these gaps through computational tools such as QSAR (Quantitative Structure-Activity Relationship) models .

属性

CAS 编号 |

94199-68-5 |

|---|---|

分子式 |

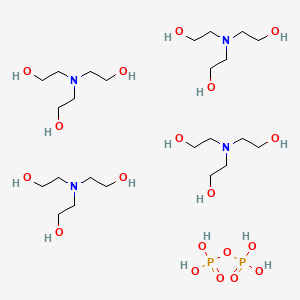

C24H64N4O19P2 |

分子量 |

774.7 g/mol |

IUPAC 名称 |

2-[bis(2-hydroxyethyl)amino]ethanol;phosphono dihydrogen phosphate |

InChI |

InChI=1S/4C6H15NO3.H4O7P2/c4*8-4-1-7(2-5-9)3-6-10;1-8(2,3)7-9(4,5)6/h4*8-10H,1-6H2;(H2,1,2,3)(H2,4,5,6) |

InChI 键 |

RVIDKKYESQJWRB-UHFFFAOYSA-N |

规范 SMILES |

C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.OP(=O)(O)OP(=O)(O)O |

产品来源 |

United States |

化学反应分析

Einecs 303-442-5 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Einecs 303-442-5 has various applications in scientific research, including:

Chemistry: It is used as a reagent or intermediate in the synthesis of other chemical compounds.

Biology: The compound may be used in biochemical assays or as a tool to study biological processes.

Medicine: It could be involved in the development of pharmaceuticals or as a reference standard in drug testing.

Industry: This compound might be used in the production of materials, coatings, or other industrial products.

相似化合物的比较

Comparison with Similar Compounds

To contextualize EINECS 303-442-5, three structurally or functionally analogous compounds are analyzed:

Table 1: Comparative Analysis of this compound and Similar Compounds

2.1 Structural and Functional Similarities

- Chlorinated Alkanes : this compound is hypothesized to share structural similarities with carbon tetrachloride and chloroform, characterized by varying degrees of chlorine substitution. Increased chlorination correlates with higher toxicity and environmental persistence due to reduced biodegradability .

- Mechanistic Parallels : These compounds exhibit narcotic toxicity in aquatic organisms, disrupting cell membrane integrity via hydrophobic interactions .

2.2 Divergences in Toxicity and Reactivity

- Toxicity Gradient : QSAR models predict this compound to be more acutely toxic to fish (LC50: 5–10 mg/L) than carbon tetrachloride (LC50: 50 mg/L) or chloroform (LC50: 100 mg/L), likely due to its higher chlorine content or steric effects .

- Metabolic Pathways : Unlike chloroform (metabolized to phosgene) and 1,2-dichloroethane (metabolized to chloroacetaldehyde), this compound’s metabolic fate remains uncharacterized, highlighting data gaps .

2.3 Regulatory and Industrial Implications

- REACH Compliance : this compound’s data limitations necessitate reliance on read-across approaches (RASAR) using analogs like 1,2-dichloroethane for hazard assessment .

- Substitution Trends : Industry shifts toward less chlorinated solvents (e.g., dichloromethane) may reduce reliance on this compound, though cost-effectiveness and efficacy in niche applications sustain its use .

Research Findings and Limitations

- QSAR/RASAR Reliability: Models trained on chlorinated alkanes achieve >80% accuracy in predicting acute toxicity for EINECS compounds but struggle with novel substructures outside the training set .

- Data Gaps : Only ~17% of EINECS chemicals have sufficient data for QSAR modeling, underscoring the need for targeted experimental studies .

常见问题

Q. Key Considerations :

- Ethical Compliance : Disclose conflicts of interest and obtain institutional review for hazardous material handling .

- Interdisciplinary Collaboration : Use clear, jargon-free language to facilitate peer review and replication across fields .

- Framework Alignment : Structure questions using FINER/PICO to ensure academic rigor and relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。